molecular formula C21H25Cl2N4O4P B12709649 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-9H-fluoren-2-yl-N-hydroxy-, P-oxide CAS No. 97139-21-4

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-9H-fluoren-2-yl-N-hydroxy-, P-oxide

Cat. No.: B12709649
CAS No.: 97139-21-4
M. Wt: 499.3 g/mol
InChI Key: PJRWKVFIYLQKBV-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, resulting in new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with bis(2-chloroethyl)amino groups and oxazaphosphorin rings. Examples include:

Uniqueness

What sets Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-9H-fluoren-2-yl-N-hydroxy-, P-oxide apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

97139-21-4

Molecular Formula

C21H25Cl2N4O4P

Molecular Weight

499.3 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(9H-fluoren-2-yl)-1-hydroxyurea

InChI

InChI=1S/C21H25Cl2N4O4P/c22-8-10-26(11-9-23)32(30)25-20(7-12-31-32)27(29)21(28)24-17-5-6-19-16(14-17)13-15-3-1-2-4-18(15)19/h1-6,14,20,29H,7-13H2,(H,24,28)(H,25,30)

InChI Key

PJRWKVFIYLQKBV-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)O)N(CCCl)CCCl

Origin of Product

United States

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